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Compound of Interest

(R)-5,6,7,8-Tetrahydroquinolin-8-
Compound Name:
amine

cat. No.: B1317200

An In-Depth Technical Guide on (R)-5,6,7,8-Tetrahydroquinolin-8-amine (CAS Number:
1431726-92-9)

This technical guide provides a comprehensive overview of (R)-5,6,7,8-tetrahydroquinolin-8-
amine, a chiral heterocyclic amine of interest to researchers, scientists, and drug development
professionals. This document details its synthesis, physicochemical properties, and biological
activities, with a focus on its potential as a scaffold in medicinal chemistry. While data on the
unsubstituted parent compound is limited in publicly available literature, this guide leverages
information on its closely related derivatives to provide insights into its potential applications.

Physicochemical Properties

(R)-5,6,7,8-Tetrahydroquinolin-8-amine, in its hydrochloride salt form, possesses the
following properties:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1317200?utm_src=pdf-interest
https://www.benchchem.com/product/b1317200?utm_src=pdf-body
https://www.benchchem.com/product/b1317200?utm_src=pdf-body
https://www.benchchem.com/product/b1317200?utm_src=pdf-body
https://www.benchchem.com/product/b1317200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 1431726-92-9 [1]
Molecular Formula CoH13CIN2 [1]
Molecular Weight 184.67 g/mol [1]
Appearance Pale-yellow oil (free base)

Purity >95% (commercially available)  [1]

4°C, sealed storage, away
Storage _ [1]
from moisture

N[C@H]1C2=NC=CC=C2CCC
SMILES Lo [1]

Synthesis

The asymmetric synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine has been reported, often
involving a key enzymatic resolution step. The following experimental protocol is based on the
synthesis of the chiral scaffold for use in catalysis and medicinal chemistry applications.

Experimental Protocol: Chiral Synthesis

The synthesis proceeds via a multi-step process starting from 5,6,7,8-tetrahydroquinolin-8-ol.

Step 1: Enzymatic Kinetic Resolution of (+)-5,6,7,8-Tetrahydroquinolin-8-ol A solution of
racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and a lipase (such as Candida antarctica
lipase B) in an appropriate organic solvent (e.g., diisopropyl ether) is stirred at a controlled
temperature. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer
as the unreacted alcohol. The reaction is monitored by chiral HPLC until approximately 50%
conversion is reached. The resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-
5,6,7,8-tetrahydroquinoline are then separated by column chromatography.

Step 2: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to the Azide The purified (R)-5,6,7,8-
tetrahydroquinolin-8-ol is first converted to a better leaving group, typically a mesylate, by

reacting it with methanesulfonyl chloride in the presence of a base like triethylamine or DMAP
in dichloromethane at 0°C. The resulting mesylate is then reacted with sodium azide in a polar
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aprotic solvent such as DMSO to yield (S)-8-azido-5,6,7,8-tetrahydroquinoline with inversion of
stereochemistry.

Step 3: Reduction of the Azide to the Amine The (S)-8-azido-5,6,7,8-tetrahydroquinoline is
reduced to the corresponding amine. A common method is catalytic hydrogenation using
palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like ethanol. This
reduction proceeds with retention of configuration, yielding the final product, (R)-5,6,7,8-
tetrahydroquinolin-8-amine. The product is typically purified by column chromatography.

Diagram of the Synthetic Workflow
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Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine
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Caption: Synthetic workflow for (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
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Biological Activity

While specific biological data for the unsubstituted (R)-5,6,7,8-tetrahydroquinolin-8-amine is
not extensively reported, studies on its 2-methyl substituted derivatives provide significant
insights into its potential as a pharmacophore. The following data is for a derivative, (R)-(E)-1-
(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine, referred to as
(R)-5a.

Antiproliferative Activity

The antiproliferative activity of derivatives of the title compound has been evaluated against a
panel of human cancer cell lines. The (R)-enantiomer of the 2-methyl derivative, (R)-5a,
demonstrated significant cytotoxic effects.[2][3]

Cell Line Cancer Type ICso of (R)-5a (pM)
A2780 Ovarian Carcinoma 1.8+0.2
MSTO-211H Biphasic Mesothelioma 25+0.3

HT-29 Colorectal Adenocarcinoma 31+04

HelLa Cervix Carcinoma 45+05

CEM T-lymphocyte 52+0.6

HMEC-1 Non-cancer Endothelial Cells > 50

Data is presented as mean + SD from multiple experiments.

Proposed Mechanism of Action

The most active derivative, (R)-5a, was found to induce cell cycle arrest, mitochondrial
membrane depolarization, and the production of reactive oxygen species (ROS) in A2780
ovarian carcinoma cells.[2][3]

Diagram of the Proposed Signaling Pathway
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Proposed Cellular Effects of (R)-Tetrahydroquinoline Derivative
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Caption: Proposed mechanism of action for (R)-tetrahydroquinoline derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for the key biological assays used to characterize the
activity of tetrahydroquinoline derivatives.

Antiproliferative Assay (MTT Assay)

o Cell Seeding: Cancer cells (e.g., A2780) are seeded in 96-well plates at a density of 5,000-
10,000 cells per well and allowed to adhere overnight.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1317200?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Compound Treatment: The cells are treated with various concentrations of the test
compound (typically in a range from 0.1 to 100 uM) for 48-72 hours.

o MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for
another 3-4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved
in a solubilization solution (e.g., DMSO).

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

e |Cso Calculation: The concentration of the compound that causes 50% inhibition of cell
growth (ICso) is calculated by plotting the percentage of cell viability against the compound
concentration.

Cell Cycle Analysis

o Cell Treatment: A2780 cells are treated with the test compound at its ICso and 2x ICso
concentrations for 24-48 hours.

o Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold
70% ethanol overnight at -20°C.

¢ Staining: The fixed cells are washed and then stained with a solution containing propidium
iodide (PI) and RNase A.

e Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The
percentages of cells in the GO/G1, S, and G2/M phases of the cell cycle are determined.

Mitochondrial Membrane Potential Assay

e Cell Treatment: Cells are treated with the test compound for a specified period (e.g., 24
hours).

» Staining: The cells are incubated with a fluorescent dye that accumulates in the mitochondria
based on the membrane potential, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-
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e Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence
microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Production Assay

o Cell Treatment: Cells are treated with the test compound for a short period (e.g., 1-2 hours).

e Probe Loading: The cells are incubated with a ROS-sensitive fluorescent probe, such as
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

e Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS,
is measured using a fluorescence plate reader or flow cytometer.

Conclusion

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a valuable chiral building block in medicinal
chemistry. While comprehensive biological data on the parent compound is emerging, studies
on its derivatives, particularly the 2-methyl substituted analogs, highlight a promising potential
for the development of novel anticancer agents. The demonstrated antiproliferative activity,
coupled with the induction of cell cycle arrest and mitochondrial dysfunction, suggests a
mechanism of action that warrants further investigation. The detailed synthetic and biological
protocols provided in this guide serve as a valuable resource for researchers interested in
exploring the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of
their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory
mediators - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1317200?utm_src=pdf-body
https://www.benchchem.com/product/b1317200?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11407359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11407359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11407359/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based
Compounds - PubMed [pubmed.nchbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [(R)-5,6,7,8-Tetrahydroquinolin-8-amine CAS number
1431726-92-9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317200#r-5-6-7-8-tetrahydroquinolin-8-amine-cas-
number-1431726-92-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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